N-(2-cyclohexyl-2-hydroxyethyl)thiophene-3-carboxamide
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Overview
Description
N-(2-cyclohexyl-2-hydroxyethyl)thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)thiophene-3-carboxamide can be achieved through several synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Industrial production methods may involve similar condensation reactions, optimized for large-scale production.
Chemical Reactions Analysis
N-(2-cyclohexyl-2-hydroxyethyl)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where reagents such as bromine or chlorine can be used to introduce halogen atoms into the ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce halogenated thiophene derivatives .
Scientific Research Applications
N-(2-cyclohexyl-2-hydroxyethyl)thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Thiophene derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties, making this compound a potential candidate for biological studies.
Mechanism of Action
The mechanism of action of N-(2-cyclohexyl-2-hydroxyethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and require further research to elucidate .
Comparison with Similar Compounds
N-(2-cyclohexyl-2-hydroxyethyl)thiophene-3-carboxamide can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: A cough suppressant containing a thiophene nucleus.
The uniqueness of this compound lies in its specific substitution pattern and potential biological activities .
Properties
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c15-12(10-4-2-1-3-5-10)8-14-13(16)11-6-7-17-9-11/h6-7,9-10,12,15H,1-5,8H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUQPIGRTOPKIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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